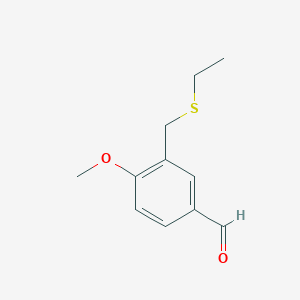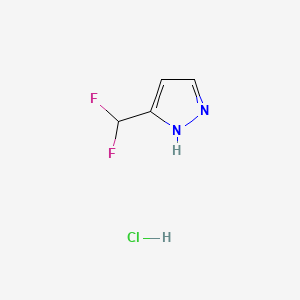
3-(difluoromethyl)-1H-pyrazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1H-pyrazole hydrochloride: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-1H-pyrazole hydrochloride typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of pyrazole with difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride in an aprotic solvent such as dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of metal-based catalysts, such as copper or palladium, can further enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-(Difluoromethyl)-1H-pyrazole hydrochloride can undergo oxidation reactions to form difluoromethylated pyrazole oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of difluoromethylated pyrazole amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Difluoromethylated pyrazole oxides.
Reduction: Difluoromethylated pyrazole amines.
Substitution: Various difluoromethylated pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-(Difluoromethyl)-1H-pyrazole hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique chemical properties make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of difluoromethyl groups on biological systems. It serves as a model compound to investigate the interactions of difluoromethylated molecules with enzymes and receptors .
Medicine: Its difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .
Mécanisme D'action
The mechanism of action of 3-(difluoromethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to enzymes and receptors, leading to increased biological activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .
Comparaison Avec Des Composés Similaires
3-(Trifluoromethyl)-1H-pyrazole hydrochloride: Contains a trifluoromethyl group instead of a difluoromethyl group.
3-(Chloromethyl)-1H-pyrazole hydrochloride: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness: 3-(Difluoromethyl)-1H-pyrazole hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C4H5ClF2N2 |
|---|---|
Poids moléculaire |
154.54 g/mol |
Nom IUPAC |
5-(difluoromethyl)-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C4H4F2N2.ClH/c5-4(6)3-1-2-7-8-3;/h1-2,4H,(H,7,8);1H |
Clé InChI |
OHCFGHWFPPVZFR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NN=C1)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B13486229.png)
![4-(3-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13486233.png)
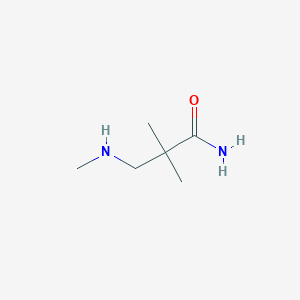
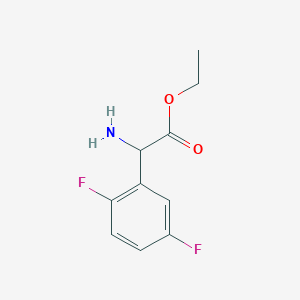
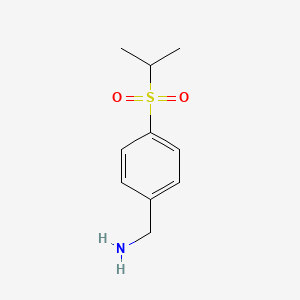
![4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486282.png)
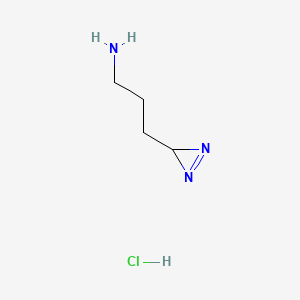
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)
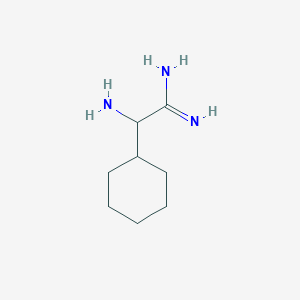
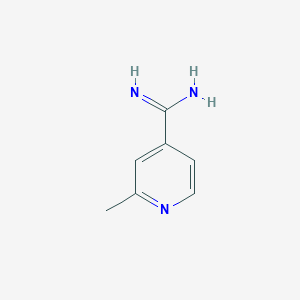
![4-({Bicyclo[1.1.1]pentan-1-yl}methyl)piperidine hydrochloride](/img/structure/B13486312.png)
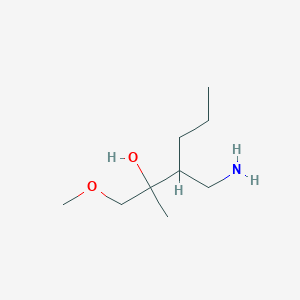
![4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride](/img/structure/B13486326.png)
